molecular formula C8H7BrIN B1447807 5-Bromo-6-iodo-1H-indoline CAS No. 1260385-71-4

5-Bromo-6-iodo-1H-indoline

Cat. No.: B1447807
CAS No.: 1260385-71-4
M. Wt: 323.96 g/mol
InChI Key: VMBLRRGBYNIBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-iodo-1H-indoline is a halogenated indoline derivative. Indoline compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-iodo-1H-indoline typically involves the halogenation of indoline. One common method is the bromination and iodination of indoline using bromine and iodine reagents under controlled conditions. For example, the reaction can be carried out in a solvent such as dichloromethane or methanol, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-iodo-1H-indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the

Properties

IUPAC Name

5-bromo-6-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBLRRGBYNIBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-iodo-1H-indoline
Reactant of Route 2
5-Bromo-6-iodo-1H-indoline
Reactant of Route 3
5-Bromo-6-iodo-1H-indoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-iodo-1H-indoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-iodo-1H-indoline
Reactant of Route 6
5-Bromo-6-iodo-1H-indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.